molecular formula C17H17ClFNO3S B2662557 3-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide CAS No. 1049403-64-6

3-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide

Cat. No.: B2662557
CAS No.: 1049403-64-6
M. Wt: 369.84
InChI Key: RSVTXWRKAWLJDX-UHFFFAOYSA-N
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Description

3-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a chloro group, a fluorophenyl group, a cyclopropyl group, and a methoxybenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be incorporated via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Sulfonamide Formation: The sulfonamide moiety is formed by reacting a sulfonyl chloride with an amine, resulting in the formation of the sulfonamide bond.

    Methoxylation: The methoxy group is introduced through an etherification reaction, where a hydroxyl group reacts with a methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group may be converted to a hydroxyl group or further oxidized to a carbonyl group.

    Reduction: Reduction reactions can target the sulfonamide moiety, potentially converting it to an amine.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiourea can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated or carbonylated derivative, while reduction may produce an amine derivative.

Scientific Research Applications

3-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. For instance, the fluorophenyl group can enhance binding affinity to certain proteins, while the sulfonamide moiety may participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-((1-(4-chlorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide
  • 3-chloro-N-((1-(4-bromophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide
  • 3-chloro-N-((1-(4-methylphenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide

Uniqueness

Compared to similar compounds, 3-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and size can enhance the compound’s stability and binding interactions with biological targets.

Properties

IUPAC Name

3-chloro-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO3S/c1-23-16-7-6-14(10-15(16)18)24(21,22)20-11-17(8-9-17)12-2-4-13(19)5-3-12/h2-7,10,20H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVTXWRKAWLJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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